

An In-depth Technical Guide to 1-Chloro-2,4,4-trimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-2,4,4-trimethylpentane

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Abstract

This technical guide provides a comprehensive overview of the chemical compound **1-Chloro-2,4,4-trimethylpentane**, including its chemical structure, properties, synthesis, and spectroscopic data. Due to the limited availability of experimental data in peer-reviewed literature for this specific halogenated alkane, this guide combines established chemical principles with predicted data to offer a thorough profile for research and development purposes. Detailed hypothetical experimental protocols for its synthesis are provided, alongside predicted spectroscopic data to aid in its identification and characterization.

Chemical Identity and Physical Properties

1-Chloro-2,4,4-trimethylpentane is a halogenated derivative of the octane isomer, 2,4,4-trimethylpentane (iso-octane). Its structure consists of a pentane backbone with a chlorine atom at the C1 position, a methyl group at the C2 position, and two methyl groups at the C4 position.

Table 1: Chemical Identifiers and Computed Physical Properties

Property	Value	Source
IUPAC Name	1-Chloro-2,4,4-trimethylpentane	-
Molecular Formula	C ₈ H ₁₇ Cl	PubChem
Molecular Weight	148.67 g/mol	PubChem
CAS Number	2371-08-6	PubChem
Canonical SMILES	CC(CC(C)(C)C)CCl	PubChem
InChI Key	FVNDYZUDUXIHMV-UHFFFAOYSA-N	PubChem
Appearance	Colorless liquid (predicted)	-
Boiling Point	160-170 °C (estimated)	-
Density	0.88 g/mL (estimated)	-
Solubility	Insoluble in water; soluble in organic solvents	-

Synthesis Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of **1-Chloro-2,4,4-trimethylpentane**.

From 2,4,4-Trimethyl-1-pentene (Diisobutylene)

This method involves the anti-Markovnikov hydrochlorination of 2,4,4-trimethyl-1-pentene. To achieve the anti-Markovnikov addition, a radical initiator is typically required.

Experimental Protocol:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser. The entire apparatus is dried and flushed with an inert gas (e.g., nitrogen or argon).

- **Reagents:** 2,4,4-trimethyl-1-pentene (1.0 mol) is dissolved in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). A radical initiator, such as benzoyl peroxide (0.02 mol), is added to the solution.
- **Reaction:** The solution is cooled in an ice bath, and dry hydrogen chloride (HCl) gas is bubbled through the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to yield **1-Chloro-2,4,4-trimethylpentane**.

Table 2: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentene

Reagent	Molar Mass (g/mol)	Amount (mol)	Volume/Mass
2,4,4-Trimethyl-1-pentene	112.21	1.0	112.21 g (155 mL)
Benzoyl Peroxide	242.23	0.02	4.84 g
Hydrogen Chloride	36.46	Excess	-
Diethyl Ether	74.12	-	500 mL

From 2,4,4-Trimethyl-1-pentanol

This method involves the nucleophilic substitution of the hydroxyl group in 2,4,4-trimethyl-1-pentanol with a chloride ion, typically using thionyl chloride (SOCl₂) or a similar chlorinating agent.

Experimental Protocol:

- **Reaction Setup:** A round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture the evolved HCl and SO₂ gases.
- **Reagents:** 2,4,4-trimethyl-1-pentanol (1.0 mol) is placed in the flask, optionally with a small amount of a tertiary amine like pyridine to neutralize the generated HCl.
- **Reaction:** Thionyl chloride (1.2 mol) is added dropwise from the dropping funnel to the stirred alcohol at room temperature. After the addition is complete, the mixture is gently heated to reflux for 1-2 hours to drive the reaction to completion.
- **Work-up:** The reaction mixture is allowed to cool to room temperature and then slowly poured into ice-cold water to quench the excess thionyl chloride. The product is extracted with a suitable organic solvent (e.g., dichloromethane).
- **Purification:** The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is evaporated, and the product is purified by fractional distillation.

Table 3: Reagents for Synthesis from 2,4,4-Trimethyl-1-pentanol

Reagent	Molar Mass (g/mol)	Amount (mol)	Volume/Mass
2,4,4-Trimethyl-1-pentanol	130.23	1.0	130.23 g
Thionyl Chloride	118.97	1.2	142.76 g (87 mL)
Pyridine (optional)	79.10	1.2	94.92 g (97 mL)
Dichloromethane	84.93	-	500 mL

Spectroscopic Data (Predicted)

As experimental spectra for **1-Chloro-2,4,4-trimethylpentane** are not readily available, the following data has been predicted based on established spectroscopic principles and available data for similar alkyl halides.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Table 4: Predicted ^1H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
$-\text{CH}_2\text{Cl}$ (C1)	3.4 - 3.6	Doublet of doublets (dd)	2H
$-\text{CH}(\text{CH}_3)-$ (C2)	1.8 - 2.0	Multiplet (m)	1H
$-\text{CH}_2-$ (C3)	1.2 - 1.4	Multiplet (m)	2H
$-\text{C}(\text{CH}_3)_2-$ (C4)	-	-	0H
$-\text{CH}_3$ (on C2)	1.0 - 1.2	Doublet (d)	3H
$-\text{C}(\text{CH}_3)_2$ (on C4)	0.9 - 1.0	Singlet (s)	6H
$-\text{CH}_3$ (terminal)	0.9 - 1.0	Singlet (s)	3H

^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

Table 5: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (-CH ₂ Cl)	45 - 50
C2 (-CH(CH ₃)-)	35 - 40
C3 (-CH ₂ -)	50 - 55
C4 (-C(CH ₃) ₂ -)	30 - 35
C5 (terminal -CH ₃)	25 - 30
C6 (-CH ₃ on C2)	15 - 20
C7 & C8 (-CH ₃ on C4)	28 - 33

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C-Cl bonds.

Table 6: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850 - 3000	Strong
C-H bend (alkane)	1350 - 1480	Medium
C-Cl stretch	600 - 800	Strong

Mass Spectrometry (MS)

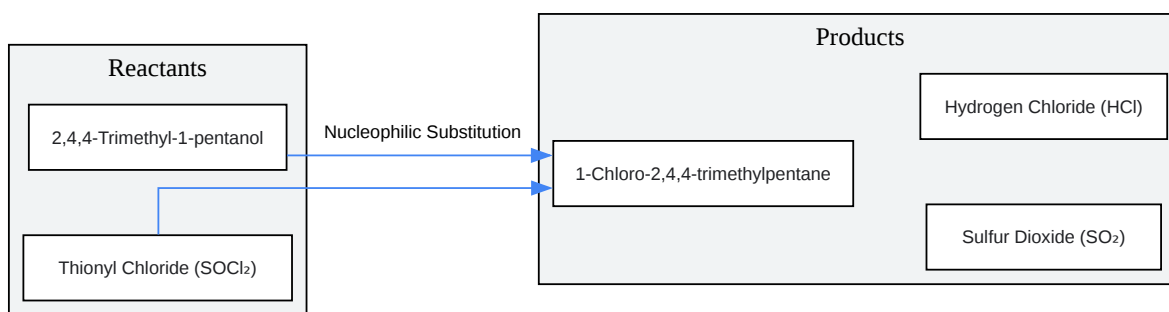
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of a chlorine radical and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Fragments

m/z	Fragment
148/150	$[\text{C}_8\text{H}_{17}\text{Cl}]^+$ (Molecular ion, $\text{M}^+/\text{M}+2$)
113	$[\text{C}_8\text{H}_{17}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Visualization of Synthesis Pathway

The synthesis of **1-Chloro-2,4,4-trimethylpentane** from 2,4,4-trimethyl-1-pentanol is a straightforward nucleophilic substitution reaction.



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Caption: Synthesis of **1-Chloro-2,4,4-trimethylpentane**.

Conclusion

This technical guide provides a detailed overview of **1-Chloro-2,4,4-trimethylpentane** for the scientific community. While experimental data for this compound is scarce, the provided information, based on established chemical principles and predictions, serves as a valuable resource for researchers interested in its synthesis, characterization, and potential applications. The detailed protocols and predicted spectroscopic data offer a solid foundation for further experimental investigation.

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